

Application Notes: Sodium Percarbonate as a Green Oxidant in Baeyer-Villiger Oxidations

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Sodium percarbonate	
Cat. No.:	B100135	Get Quote

Introduction

The Baeyer-Villiger oxidation is a powerful synthetic transformation that converts ketones into esters, or cyclic ketones into lactones, by inserting an oxygen atom adjacent to the carbonyl group. Traditionally, this reaction has been performed using pre-formed peroxyacids like metachloroperoxybenzoic acid (m-CPBA), which, while effective, pose significant safety and handling challenges due to their potential for detonation. The use of **sodium percarbonate** (SPC), a stable, inexpensive, and solid source of hydrogen peroxide, represents a significant advancement in performing this oxidation under greener and safer conditions. When combined with an acid activator, SPC generates the powerful peroxyacid oxidant in situ, minimizing risks and simplifying the experimental procedure.

Principle of Operation

Sodium percarbonate (2Na₂CO₃·3H₂O₂) is a crystalline adduct of sodium carbonate and hydrogen peroxide. In the presence of an acid, such as trifluoroacetic acid (TFA), the hydrogen peroxide is released and reacts with the acid to form the corresponding peroxyacid in situ. In the case of TFA, the highly reactive trifluoroperoxyacetic acid is generated, which then acts as the active oxidant in the Baeyer-Villiger reaction.[1] This method avoids the need to handle concentrated hydrogen peroxide or potentially explosive organic peroxyacids. The reaction is effective for a range of ketones, with particularly high yields reported for cyclic and aryl ketones.[1]

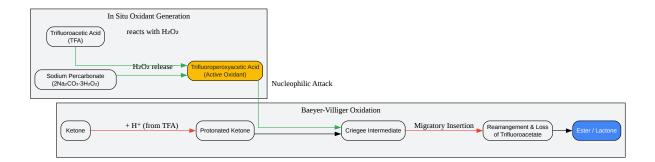
Advantages of the **Sodium Percarbonate**/TFA System



- Enhanced Safety: Sodium percarbonate is a stable, solid reagent that is safer to handle and store compared to concentrated hydrogen peroxide or organic peroxyacids.
- Green Chemistry: The primary byproduct of the oxidant is water and sodium carbonate, making the process more environmentally benign.
- Operational Simplicity: The reagents are readily available and the procedure is often straightforward, involving the simple addition of the solid SPC to a solution of the ketone in the acid.[1]
- High Efficiency: The system provides good to excellent yields for the oxidation of various cycloalkyl and aryl ketones.[1]

Reaction Mechanism and Workflow

The overall process begins with the in situ generation of the peroxyacid from **sodium percarbonate** and trifluoroacetic acid. This is followed by the classical Baeyer-Villiger oxidation mechanism involving the Criegee intermediate.



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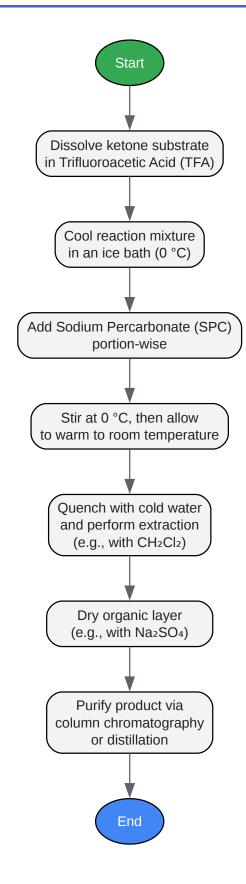




Caption: Overall reaction pathway for the Baeyer-Villiger oxidation.

The experimental workflow is designed to be straightforward, making it suitable for both research and educational laboratories.





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Caption: General experimental workflow for the SPC/TFA oxidation.



Experimental Protocols

General Protocol for the Oxidation of a Cyclic Ketone (e.g., Cyclohexanone)

This protocol is based on the general method described by Olah et al. for the oxidation of ketones using **sodium percarbonate** in trifluoroacetic acid.[1]

Materials:

- Cyclohexanone
- Sodium Percarbonate (SPC)
- Trifluoroacetic Acid (TFA)
- Dichloromethane (CH₂Cl₂)
- Saturated sodium bicarbonate solution (NaHCO₃)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask
- · Magnetic stirrer and stir bar
- · Ice bath
- Separatory funnel

Procedure:

- In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanone (1.0 g, 10.2 mmol) in trifluoroacetic acid (10 mL).
- Cool the flask in an ice bath to 0 °C with continuous stirring.



- Slowly add **sodium percarbonate** (3.2 g, ~20.4 mmol of H₂O₂) to the stirred solution in small portions over 15-20 minutes. Ensure the temperature remains below 10 °C.
- After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes.
- Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 1-2 hours or until TLC/GC-MS analysis indicates complete consumption of the starting material.
- Upon completion, carefully pour the reaction mixture into a beaker containing 50 mL of icecold water.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
- Combine the organic layers and wash sequentially with cold water (20 mL), saturated sodium bicarbonate solution (2 x 20 mL, Caution: CO₂ evolution), and brine (20 mL).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ε-caprolactone.
- Purify the product by vacuum distillation or column chromatography on silica gel.

Data Presentation

The following table presents data from a study on the Baeyer-Villiger oxidation of various ketones using **sodium percarbonate** (SPC) in conjunction with N,N,N',N'-tetraacetylethylenediamine (TAED) as an activator, which generates peracetic acid in situ. While the activator differs from TFA, these results illustrate the general effectiveness of SPC in this transformation.

Table 1: Baeyer-Villiger Oxidation of Ketones using the TAED/SPC System



Entry	Substrate (Ketone)	Product	Time (h)	Yield (%)
1	Cyclopentano ne	δ- Valerolactone	1.5	95
2	Cyclohexanone	ε-Caprolactone	0.5	98
3	Cycloheptanone	Heptano-7- lactone	1.0	96
4	Adamantanone	4- Oxahomoadama ntan-5-one	2.0	95
5	Acetophenone	Phenyl acetate	0.5	98
6	Benzophenone	Phenyl benzoate	1.5	96
7	2- Methylcyclohexa none	6-Methyl- oxepan-2-one	1.0	98
8	4- Methylcyclohexa none	4-Methyl- oxepan-2-one	1.0	98
9	4-tert- Butylcyclohexan one	4-tert-Butyl- oxepan-2-one	1.0	98

| 10| 2-Adamantanone | 2-Oxa-3-homoadamantanone | 2.0 | 95 |

Data adapted from Hashemi, M. M., & Khezri, S. H. (2006). N,N,N',N'-tetraacetylethylenediamin and **sodium percarbonate** reagents as an in-situ produsing of peracetic acid for baeyervilliger oxidation of ketones. Organic Chemistry: An Indian Journal, 2(4).

Summary and Outlook

The use of **sodium percarbonate** in Baeyer-Villiger oxidations offers a safe, environmentally conscious, and efficient alternative to traditional methods. The SPC/TFA system is particularly



effective for the synthesis of lactones and aryl esters. The straightforward protocols and high yields make this a valuable tool for researchers in both academic and industrial settings, contributing to the development of more sustainable chemical processes. Future research may focus on expanding the substrate scope, particularly for challenging aliphatic ketones, and developing catalytic systems to further improve the efficiency and green credentials of this important transformation.

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References

- 1. Baeyer-Villiger Oxidation of Ketones to Esters with Sodium Percarbonate/Trifluoroacetic Acid [organic-chemistry.org]
- To cite this document: BenchChem. [Application Notes: Sodium Percarbonate as a Green Oxidant in Baeyer-Villiger Oxidations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b100135#using-sodium-percarbonate-in-baeyer-villiger-oxidations]

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